An In-depth Technical Guide to the Core Physicochemical Properties of Decahydroisoquinoline
An In-depth Technical Guide to the Core Physicochemical Properties of Decahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of decahydroisoquinoline. The information is curated for professionals in research and development who require precise data and procedural insights for applications in medicinal chemistry, pharmacology, and material science. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate understanding and replication.
Core Physicochemical Data
Decahydroisoquinoline is a saturated heterocyclic amine with the molecular formula C9H17N.[1][2][3][4] Its structure, consisting of a fused piperidine (B6355638) and cyclohexane (B81311) ring, is a key scaffold in various pharmacologically active compounds. The fundamental physicochemical properties of decahydroisoquinoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H17N | [1][2][3][4][5] |
| Molecular Weight | 139.24 g/mol | [1][2][3][4][5] |
| Melting Point | 180 °C | [1][2][3][4] |
| Boiling Point | 211-214 °C (lit.) | [1][2][3][4] |
| Density | 0.936 g/mL at 25 °C (lit.) | [1][2][3][4] |
| Refractive Index | n20/D 1.4904 (lit.) | [1][2][3] |
| Flash Point | 175 °F (79 °C) - closed cup | [1] |
| pKa (Predicted) | 11.84 ± 0.20 | [1][3] |
| Solubility | Soluble in Methanol | [1][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (Log P) are crucial for drug development and molecular modeling.
The pKa, or acid dissociation constant, is a critical measure of a molecule's ionization state at a given pH. For an amine like decahydroisoquinoline, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate and widely used method for its determination.[6][7][8][9]
Methodology:
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Sample Preparation: A precise concentration of decahydroisoquinoline is dissolved in deionized water or a suitable buffer solution with a known ionic strength.
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Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titrant Addition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the decahydroisoquinoline solution in small, precise increments using a burette.
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Data Acquisition: The pH of the solution is meticulously recorded after each addition of the titrant, ensuring the system reaches equilibrium before each measurement.[7]
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Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated (conjugate acid) and neutral amine are equal.[8]
The partition coefficient (Log P) quantifies the lipophilicity of a neutral compound and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[10] It is defined as the logarithm of the ratio of the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The distribution coefficient (Log D) is the equivalent measure for ionizable compounds at a specific pH.[10] The shake-flask method followed by concentration analysis is the standard protocol.[11]
Methodology:
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Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for Log D determination) are mixed and allowed to pre-saturate for 24 hours to ensure mutual miscibility at equilibrium.
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Partitioning: A known amount of decahydroisoquinoline is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken vigorously for a set period to facilitate partitioning and then left undisturbed to allow for complete phase separation.
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Phase Separation & Sampling: The two distinct phases (n-octanol and aqueous) are carefully separated. A precise aliquot is taken from each phase for concentration analysis.
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Concentration Analysis: The concentration of decahydroisoquinoline in each phase is accurately determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
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Calculation: Log P (for the neutral form) or Log D (at the specific buffer pH) is calculated using the formula: Log P/D = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Logical Relationships: Ionization State
The basicity of decahydroisoquinoline, quantified by its pKa, dictates its ionization state in aqueous solutions of varying pH. This relationship is fundamental to its solubility, receptor binding, and membrane transport characteristics. As a secondary amine, it acts as a base, accepting a proton to form its positively charged conjugate acid.
The Henderson-Hasselbalch equation governs this equilibrium. The diagram below illustrates that when the environmental pH is below the pKa (11.84), the protonated, charged form predominates, enhancing aqueous solubility.[1][3] Conversely, at a pH above the pKa, the neutral, uncharged form is the major species, which is more lipophilic and capable of crossing biological membranes.
References
- 1. Decahydroisoquinoline CAS#: 6329-61-9 [m.chemicalbook.com]
- 2. Decahydroisoquinoline | 6329-61-9 [amp.chemicalbook.com]
- 3. Decahydroisoquinoline | 6329-61-9 [chemicalbook.com]
- 4. Decahydroisoquinoline | 6329-61-9 [amp.chemicalbook.com]
- 5. Decahydroisoquinoline | C9H17N | CID 97812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LogD/LogP - Enamine [enamine.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
